molecular formula C19H20ClNO4 B6665216 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid

3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid

Cat. No.: B6665216
M. Wt: 361.8 g/mol
InChI Key: YOBYCEKMWICOPF-UHFFFAOYSA-N
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Description

3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a furan ring, a piperidine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Coupling Reactions: The furan and piperidine rings are coupled using carbonylation reactions to form the core structure.

    Introduction of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the furan and piperidine rings suggests that it may have bioactive properties, making it a candidate for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The furan and piperidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]acetic acid
  • 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]butanoic acid
  • 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]pentanoic acid

Uniqueness

Compared to similar compounds, 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the propanoic acid group, in particular, may enhance its solubility and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

3-[1-[5-(2-chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c20-15-6-2-1-5-14(15)16-8-9-17(25-16)19(24)21-11-3-4-13(12-21)7-10-18(22)23/h1-2,5-6,8-9,13H,3-4,7,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBYCEKMWICOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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